1-[3-(2-chlorophenyl)propanoyl]-4-piperidinecarboxamide
Overview
Description
1-[3-(2-chlorophenyl)propanoyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H19ClN2O2 and its molecular weight is 294.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.1135055 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, act as central nervous system stimulants . They mediate the actions of dopamine, norepinephrine, and/or serotonin, mimicking the effects of traditional drugs such as cocaine, amphetamine, methamphetamine, and ecstasy .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it can be inferred that it interacts with its targets (dopamine, norepinephrine, and/or serotonin receptors) to stimulate the central nervous system .
Biochemical Pathways
Given its potential role as a central nervous system stimulant, it may influence the dopaminergic, noradrenergic, and serotonergic pathways .
Pharmacokinetics
A compound with similar structure has been reported to have high gi absorption and is a substrate for p-gp . It is also reported to be an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . The compound’s lipophilicity is reported to be 3.25 (iLOGP), indicating potential for good absorption and distribution .
Result of Action
As a potential central nervous system stimulant, it may lead to increased alertness, attention, and energy, elevated mood, and decreased appetite .
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. Piperidine derivatives are a topic of ongoing research in medicinal chemistry, and new methods for their synthesis and new applications for these compounds are areas of active investigation .
Properties
IUPAC Name |
1-[3-(2-chlorophenyl)propanoyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-13-4-2-1-3-11(13)5-6-14(19)18-9-7-12(8-10-18)15(17)20/h1-4,12H,5-10H2,(H2,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBLBXOTNBAMPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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